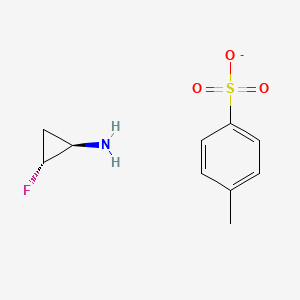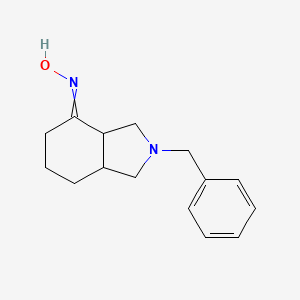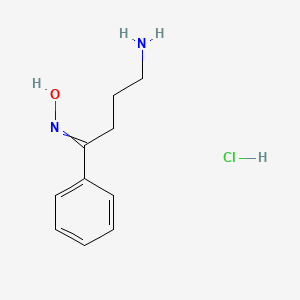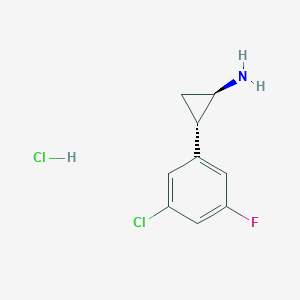
tert-Butyl 3-(benzyl(methyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Bencil(metil)amino)propanoato de terc-butilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo éster de terc-butilo y un grupo bencil(metil)amino unido a una cadena principal de propanoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(Bencil(metil)amino)propanoato de terc-butilo normalmente implica la esterificación del ácido carboxílico correspondiente con alcohol terc-butílico. Un método común implica el uso de un reactivo de acoplamiento, como la diciclohexilcarbodiimida (DCC), para facilitar la reacción de esterificación. La reacción normalmente se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente .
Métodos de producción industrial
En entornos industriales, la producción de 3-(Bencil(metil)amino)propanoato de terc-butilo se puede lograr mediante procesos de flujo continuo. Se han desarrollado sistemas de microreactores de flujo para mejorar la eficiencia y la sostenibilidad de la síntesis. Estos sistemas permiten un mejor control de las condiciones de reacción y pueden conducir a rendimientos y pureza más altos en comparación con los procesos por lotes tradicionales .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(Bencil(metil)amino)propanoato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo terc-butilo con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) son agentes reductores que se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos ésteres o amidas sustituidos.
Aplicaciones Científicas De Investigación
El 3-(Bencil(metil)amino)propanoato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de reacciones catalizadas por enzimas y como sustrato en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas
Mecanismo De Acción
El mecanismo de acción del 3-(Bencil(metil)amino)propanoato de terc-butilo implica su interacción con objetivos moleculares específicos. El grupo éster puede sufrir hidrólisis para liberar el ácido carboxílico activo, que luego puede interactuar con enzimas o receptores en sistemas biológicos. El grupo bencil(metil)amino puede participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(Bencilamino)propanoato de terc-butilo
- 3-(Metilamino)propanoato de terc-butilo
- 3-(Metilamino)propanoato de bencilo
Unicidad
El 3-(Bencil(metil)amino)propanoato de terc-butilo es único debido a la presencia de un grupo bencilo y un grupo metilo en la porción de amino. Esta doble sustitución puede mejorar la lipofilia del compuesto e influir en su reactividad y actividad biológica en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
tert-butyl 3-[benzyl(methyl)amino]propanoate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-11-16(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Clave InChI |
BQYFORSGNZYYHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)




![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)

![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)

